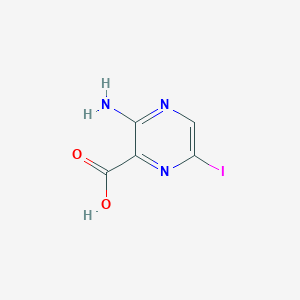

3-Amino-6-iodopyrazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-iodopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXRLDGHYRHOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676499 | |

| Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875781-48-9 | |

| Record name | 3-Amino-6-iodopyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-Amino-6-iodopyrazine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-6-iodopyrazine-2-carboxylic acid: A Keystone Intermediate for Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique trifunctional architecture—comprising a chelating aminocarboxylic acid moiety, a nucleophilic amino group, and a synthetically versatile iodo-substituent—positions it as a valuable building block for the synthesis of complex molecular scaffolds. Pyrazine derivatives have a storied history in medicinal chemistry, most notably with pyrazinamide being a first-line antitubercular agent.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the limited availability of direct experimental data, this document also establishes a series of robust, field-proven protocols for its empirical characterization, ensuring a foundation of scientific integrity for its application in research and development.

Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to confirm its identity and understand its structural nuances. The arrangement of functional groups in this compound dictates its chemical behavior, reactivity, and potential for intermolecular interactions.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | ECHEMI[3] |

| CAS Number | 875781-48-9 | ECHEMI[3][4] |

| Molecular Formula | C₅H₄IN₃O₂ | ECHEMI[3] |

| Molecular Weight | 265.01 g/mol | ECHEMI[3] |

| Exact Mass | 264.93482 Da | ECHEMI[3] |

Caption: Chemical structure of this compound.

Structural Insights:

-

Aromatic Heterocycle: The pyrazine core is an electron-deficient aromatic system, which influences the reactivity of its substituents.

-

Chelation Site: The ortho-positioning of the amino and carboxylic acid groups creates a potential bidentate chelation site for metal ions, a feature that can be exploited in catalysis or the design of metallodrugs.

-

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the carboxylic acid proton and the adjacent pyrazine nitrogen, or between an amino proton and the carbonyl oxygen. This conformation can significantly impact acidity, solubility, and crystal packing.

-

Synthetic Handle: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling facile elaboration of the molecular scaffold.

Predicted Physicochemical Properties for Drug Discovery

While experimental data for the title compound is scarce, in silico models provide valuable initial estimates for properties critical to drug development. These predictions, summarized in Table 2, help guide initial experimental design and assess the compound's drug-like potential. It is imperative that these computed values are subsequently validated by empirical measurement.

Table 2: Computed Physicochemical Properties

| Property | Predicted Value | Significance in Drug Discovery | Source |

|---|---|---|---|

| XLogP3 | 0.5 | A measure of lipophilicity. This value suggests a good balance between aqueous solubility and membrane permeability. | ECHEMI[3] |

| Topological Polar Surface Area (TPSA) | 89.1 Ų | Predicts membrane permeability and oral bioavailability. Values under 140 Ų are generally favorable for good cell penetration. | ECHEMI[3] |

| Hydrogen Bond Donors | 2 | Influences solubility and binding interactions with biological targets. | ECHEMI[3] |

| Hydrogen Bond Acceptors | 5 | Affects solubility and the potential for forming hydrogen bonds with target proteins. | ECHEMI[3] |

| Rotatable Bond Count | 1 | A measure of molecular flexibility. Low counts (<10) are associated with better oral bioavailability. | ECHEMI[3] |

Protocols for Experimental Characterization

To bridge the gap between prediction and practice, the following section details standardized, self-validating protocols for the comprehensive physicochemical characterization of this compound. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Caption: Workflow for comprehensive physicochemical characterization.

Identity and Purity Confirmation

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Expertise & Causality: This is the cornerstone technique for confirming both the purity and molecular weight of the compound in a single run. A reversed-phase C18 column is chosen for its versatility with polar aromatic compounds. A gradient elution is employed to ensure separation of the main analyte from any potential impurities with different polarities. Mass spectrometry provides unambiguous confirmation of the molecular ion, validating the compound's identity.

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 1.5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Detector Settings:

-

UV/Diode Array Detector: Scan from 210-400 nm. Monitor at 254 nm and 280 nm.

-

Mass Spectrometer (ESI): Positive and negative ion modes. Scan range m/z 100-500. Expected [M+H]⁺ = 265.94, [M-H]⁻ = 263.93.

-

-

Validation: Purity is determined by the area percentage of the main peak in the UV chromatogram. Identity is confirmed if the observed mass-to-charge ratio in the MS spectrum matches the calculated exact mass within a 5 ppm tolerance.

-

Spectroscopic Structural Verification

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR provides definitive proof of the molecular structure by mapping the chemical environment of each proton and carbon atom. DMSO-d₆ is the solvent of choice as it solubilizes the polar compound and its residual water peak does not obscure the aromatic region. The acidic and amine protons are exchangeable and will appear as broad signals, which can be confirmed by a D₂O exchange experiment.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., 400 MHz).

-

Predicted Signals: Expect a singlet in the aromatic region (likely ~8.0-8.5 ppm) for the lone pyrazine proton (H-5). A broad singlet for the two NH₂ protons (likely ~7.0-7.5 ppm) and a very broad singlet for the COOH proton (likely >12 ppm) are also anticipated.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Predicted Signals: Expect 5 distinct carbon signals corresponding to the 5 carbons in the molecule. The carboxyl carbon will be the most downfield (>160 ppm), followed by the aromatic carbons attached to heteroatoms.

-

-

Validation: The observed chemical shifts, integration values (for ¹H), and splitting patterns must be fully consistent with the proposed structure.

-

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Expertise & Causality: FT-IR is a rapid and non-destructive technique used to identify the presence of key functional groups by their characteristic vibrational frequencies. This serves as a quick confirmation of the compound's gross structural features.

-

Methodology:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Data Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹.

-

Data Interpretation: Look for characteristic absorption bands.

-

~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.

-

~1700-1650 cm⁻¹: C=O stretch of the carboxylic acid carbonyl.

-

~1620-1550 cm⁻¹: N-H bending and C=N/C=C ring stretches.

-

~600-500 cm⁻¹: C-I stretch.

-

-

Validation: The presence of these key bands provides strong evidence for the assigned structure.

-

Core Physicochemical Property Determination

Protocol 4: Melting Point Determination

-

Expertise & Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range can indicate impurities. For compounds like this, it is critical to note if decomposition occurs, as this provides information on thermal stability.

-

Methodology:

-

Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.

-

Measurement: Place the tube in a calibrated melting point apparatus.

-

Procedure: Heat at a rapid rate initially (~10 °C/min) to find the approximate melting point, then repeat with a fresh sample, heating slowly (~1-2 °C/min) near the expected temperature.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Note any color change or gas evolution, which indicates decomposition.

-

Protocol 5: Thermodynamic Aqueous Solubility

-

Expertise & Causality: Solubility is a critical parameter for drug delivery and biological testing. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is crucial to perform this measurement at a controlled pH (e.g., pH 7.4 for physiological relevance) as the solubility of this amphoteric compound will be highly pH-dependent.

-

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

Separation: Centrifuge the suspension to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The measurement should be performed in triplicate. The concentration should be consistent across different time points after 24 hours to confirm equilibrium has been reached.

-

Stability and Handling

-

Chemical Stability: The presence of the iodo-substituent makes the compound potentially sensitive to light (photodecomposition). The carboxylic acid group may undergo decarboxylation at elevated temperatures.

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in an airtight container, protected from light, and kept in a cool, dry place (refrigerated at 2-8 °C is recommended).[5]

Significance in Synthetic Chemistry and Drug Discovery

The true value of this compound lies in its synthetic versatility. A thorough understanding of its physicochemical properties is paramount for its effective use.

Caption: Synthetic utility of the title compound as a core scaffold.

-

For Process Chemistry: Knowledge of solubility is critical for choosing reaction and crystallization solvents. Stability data informs reaction temperature limits and storage requirements.

-

For Medicinal Chemistry: The lipophilicity (LogP) and TPSA are key inputs for designing compounds with appropriate ADME (Absorption, Distribution, Metabolism, Excretion) properties. The pKa influences how the compound will behave at physiological pH, affecting its absorption and target engagement.

-

For Formulation Science: Solubility, stability, and melting point are non-negotiable parameters for developing a viable drug formulation, whether for oral or parenteral administration.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. While its full experimental profile is not yet widely published, this guide synthesizes predicted data with a robust framework of established analytical protocols. By adhering to these methodologies, researchers can generate reliable, high-quality data, ensuring the compound's effective and scientifically sound application in advancing novel chemical entities from the laboratory to clinical evaluation.

References

- Vertex AI Search. 3-AMINO-6-IODO-PYRAZINE-2-CARBOXYLIC ACID AMIDE Spectrum 1244949-61-8. Accessed January 7, 2026.

-

PubChem. Methyl 3-amino-6-iodopyrazine-2-carboxylate | C6H6IN3O2 | CID 11087124. PubChem. Accessed January 7, 2026. [Link].

-

Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Accessed January 7, 2026. [Link].

-

TSI Journals. Inorganic CHEMISTRY. TSI Journals. Accessed January 7, 2026. [Link].

-

PubChem. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656. PubChem. Accessed January 7, 2026. [Link].

-

SpectraBase. 3-Amino-pyrazine-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. Accessed January 7, 2026. [Link].

-

Pipzine Chemicals. 3-Amino-6-bromopyrazine-2-carboxylic Acid. Pipzine Chemicals. Accessed January 7, 2026. [Link].

-

ChemSynthesis. 3-amino-6-dimethylaminopyrazine-2-carboxylic acid - C7H10N4O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Accessed January 7, 2026. [Link].

-

National Institutes of Health. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC. NIH. Accessed January 7, 2026. [Link].

-

IndiaMART. This compound - Cas No: 875781-48-9 at Best Price in Mumbai. IndiaMART. Accessed January 7, 2026. [Link].

-

Opotek. FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations | Spectroscopy. Opotek. Accessed January 7, 2026. [Link].

-

RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Accessed January 7, 2026. [Link].

- Google Patents. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

ResearchGate. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Accessed January 7, 2026. [Link].

-

BAC Reports. This compound methyl ester (CAS 1458-16-8) Market Research Report 2025. BAC Reports. Accessed January 7, 2026. [Link].

-

MDPI. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Accessed January 7, 2026. [Link].

-

Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Accessed January 7, 2026. [Link].

-

Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Accessed January 7, 2026. [Link].

-

Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). Agilent. Accessed January 7, 2026. [Link].

-

MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Accessed January 7, 2026. [Link].

-

Chemsrc. CAS#:1458-16-8 | Methyl 3-amino-6-iodopyrazine-2-carboxylate. Chemsrc. Accessed January 7, 2026. [Link].

Sources

- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Cas No: 875781-48-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. nanochemazone.com [nanochemazone.com]

3-Amino-6-iodopyrazine-2-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-iodopyrazine-2-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. This document details its fundamental molecular and physical properties, provides an inferred synthetic protocol, discusses its strategic applications in drug discovery, outlines methods for its analytical characterization, and establishes essential safety and handling procedures. The strategic incorporation of an iodine atom on the pyrazine scaffold offers unique opportunities for synthetic diversification and modulation of pharmacological activity, making this compound a valuable asset for the development of novel therapeutics, particularly in the domain of kinase inhibitors.

Introduction: The Strategic Importance of Halogenated Pyrazines in Medicinal Chemistry

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in biologically active molecules and natural products. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, imparts favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The strategic functionalization of this scaffold is a key focus in drug discovery.

The introduction of a halogen atom, specifically iodine, at the 6-position of the 3-aminopyrazine-2-carboxylic acid framework significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond is amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the facile introduction of diverse molecular complexity. This versatility is paramount in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. Furthermore, the iodine atom can act as a bioisostere for other groups and can form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding.

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge to effectively utilize this potent building block in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₅H₄IN₃O₂ | |

| Molecular Weight | 265.01 g/mol | Calculated |

| CAS Number | 875781-48-9 | |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Density | 2.35 g/cm³ | [1] |

| Boiling Point | 455.682 °C at 760 mmHg | [1] |

| Solubility | Limited solubility in water, soluble in some polar organic solvents. | Inferred from related compounds |

Synthesis and Purification

Inferred Synthetic Protocol: Iodination of 3-Aminopyrazine-2-carboxylic acid

This protocol is based on general methods for the iodination of heterocyclic compounds.

Reaction Scheme:

A plausible synthetic workflow for this compound.

Materials:

-

3-Aminopyrazine-2-carboxylic acid (starting material)

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Periodic acid (HIO₄) (if using I₂)

-

Glacial acetic acid or sulfuric acid (solvent and catalyst)

-

Sodium thiosulfate (for quenching)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel (for chromatography)

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopyrazine-2-carboxylic acid in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid.

-

Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-iodosuccinimide or a mixture of iodine and periodic acid) portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water. Quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] The pyrazine ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Role as a Versatile Building Block

The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The iodine atom at the 6-position serves as a handle for introducing a wide variety of substituents through metal-catalyzed cross-coupling reactions.

Synthetic utility of this compound in drug discovery.

Target-Specific Applications: Kinase Inhibition

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant potential as inhibitors of various kinases, which are critical targets in oncology and other diseases.[2][3] The 3-amino group and the adjacent carboxylic acid (or its amide derivative) can form key hydrogen bonds with the kinase hinge region, while the substituent introduced at the 6-position (via the iodine) can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, as well as exchangeable protons from the amine and carboxylic acid groups. The chemical shifts of the pyrazine protons will be influenced by the electronic effects of the amino, iodo, and carboxylic acid substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the iodine will exhibit a characteristic upfield shift.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound.[4] In the mass spectrum of an iodo-containing compound, the molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight. A characteristic feature is the presence of a peak at m/z 127, corresponding to the iodine atom, which is often a prominent fragment.[4]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).

-

O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

-

C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyrazine ring (in the 1400-1600 cm⁻¹ region).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not available in the searched results, general guidelines for handling iodinated heterocyclic compounds should be followed.[1][5][6][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a biologically relevant pyrazine core with a synthetically tractable iodine handle provides researchers with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable its effective and safe utilization in the pursuit of new medicines.

References

-

An easy, safe and simple method for the iodination of heterocyclic compounds in water. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem Compound Database. Retrieved from [Link]

-

The University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]

-

SDS- Iodine Solution - Safety Data Sheet. (n.d.). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (n.d.). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

- Vámos, Z., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(10), 1669.

-

SpectraBase. (n.d.). 3-Amino-pyrazine-2-carboxylic acid. Retrieved from [Link]

- Bertrand, S., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7583–7595.

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Jand'ourek, O., et al. (2016).

- Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2539–2548.

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

- Mostafa, S. I., et al. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid with VO2+, Pd(II), W(VI) and UO22+; preparation and characterization. Inorganic Chemistry: An Indian Journal, 4(1), 31-35.

- Gabr, I. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418.

-

BAC Reports. (n.d.). This compound methyl ester (CAS 1458-16-8) Market Research Report 2025. Retrieved from [Link]

- Dobson, A. J., et al. (1996). 3-Aminopyrazine-2-carboxylic acid.

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.

- Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 109-122.

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

MANAC Inc. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. Retrieved from [Link]

- Wölfel, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(13), 5123.

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

Sources

- 1. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. edvotek.com [edvotek.com]

- 7. nj.gov [nj.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-iodopyrazine-2-carboxylic Acid

Abstract

Introduction: The Need for Precise Structural Verification

3-Amino-6-iodopyrazine-2-carboxylic acid is a heterocyclic building block possessing three distinct functional groups: an amine, a carboxylic acid, and an iodo-substituent arrayed on a pyrazine core. This specific arrangement makes it a valuable synthon for creating more complex molecules, particularly in drug discovery where the pyrazine scaffold is a known pharmacophore and the iodine atom provides a versatile handle for cross-coupling reactions.

Given its molecular complexity, unambiguous structural verification is paramount. Spectroscopic techniques like IR and NMR are the cornerstones of this process. IR spectroscopy provides a unique fingerprint based on the vibrational modes of the molecule's functional groups, while NMR spectroscopy offers a detailed map of the carbon-hydrogen framework and the chemical environment of each atom. This guide will first deduce the expected spectroscopic signature of the title compound and then outline the precise experimental workflows required to confirm it.

Predicted Infrared (IR) Spectroscopic Profile

Infrared spectroscopy is an ideal first-pass technique for confirming the presence of key functional groups. The analysis of this compound is informed by extensive studies on its parent compound, 3-aminopyrazine-2-carboxylic acid.[1] The introduction of a heavy iodine atom is expected to primarily influence the far-IR region (below 600 cm⁻¹) while having minor electronic effects on the other functional groups.

Table 1: Predicted Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp to medium bands are expected for the symmetric and asymmetric stretches.[2] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad, strong band, often obscuring C-H stretches, is characteristic of the hydrogen-bonded carboxylic acid dimer. |

| ~1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption. Its position can be influenced by intramolecular hydrogen bonding with the adjacent amine group. |

| ~1650 - 1600 | N-H Bend | Primary Amine (-NH₂) | A medium to strong scissoring vibration, often appearing near the C=C ring stretches. |

| ~1600 - 1450 | C=C / C=N Stretch | Pyrazine Ring | Multiple bands of variable intensity corresponding to the aromatic ring stretching modes.[3] |

| ~1300 - 1200 | C-O Stretch | Carboxylic Acid (-COOH) | A medium to strong band associated with the C-O single bond. |

| ~900 - 650 | O-H Bend | Carboxylic Acid (-COOH) | A broad, out-of-plane bending vibration. |

| < 600 | C-I Stretch | Iodo-substituent | A weak to medium intensity band in the far-infrared region, confirming the presence of the carbon-iodine bond. |

Experimental Protocol 1: FTIR Data Acquisition (ATR)

A robust protocol for acquiring high-quality IR data is essential for validating the predicted profile.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

Sample Preparation: Place a small amount (1-5 mg) of the dry, solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply consistent pressure using the instrument's anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 32 scans to achieve a high signal-to-noise ratio.

-

Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum for analysis.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Profile

NMR spectroscopy provides the most definitive evidence for the molecular structure. All predictions are based on a standard solvent like DMSO-d₆, which is ideal for solubilizing polar compounds with exchangeable protons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, containing only one aromatic signal and two to three exchangeable proton signals. The analysis is built upon the known spectrum of 3-aminopyrazine-2-carboxylic acid, which shows two doublets for its aromatic protons at δ 7.90 and 8.26 ppm.[4]

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ~13.5 (very broad) | Singlet | 1H, -COOH | Carboxylic acid protons are highly deshielded and exhibit broad signals. This signal will disappear upon D₂O exchange. |

| ~8.1 - 8.3 | Singlet | 1H, H-5 | The lone pyrazine proton. The introduction of iodine at C-6 removes the adjacent proton (H-6), collapsing the expected doublet into a singlet. The precise shift is influenced by the electronic effects of the iodo group. |

| ~7.5 (broad) | Singlet | 2H, -NH₂ | Amine protons are often broad due to quadrupolar coupling and exchange. This signal will also disappear upon D₂O exchange. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is critical for confirming the carbon backbone. The key diagnostic signal will be the carbon atom bonded to iodine, which is expected to be significantly shielded (shifted to a much lower ppm value) due to the "heavy atom effect."[5]

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction | | :--- | :--- | :--- | :--- | | ~168 | C-7 (-COOH) | The carboxyl carbon is typically the most deshielded carbon in the structure. | | ~155 | C-3 (-NH₂) | The carbon atom attached to the electron-donating amine group. | | ~146 | C-2 (-COOH) | The carbon atom adjacent to two nitrogen atoms and the carboxylic acid group. | | ~135 | C-5 (-H) | The only protonated carbon on the pyrazine ring. | | ~128 | C-6 (-I) | The carbon bearing the iodo substituent. This is a prediction; the heavy atom effect could shift this value significantly. |

Experimental Protocol 2: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds. Process the data with an exponential window function and perform phase and baseline corrections.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain good signals for all carbons, especially quaternary ones.

-

Confirmatory Experiments (Optional but Recommended):

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of signals confirms their assignment as exchangeable -COOH and -NH₂ protons.

-

2D NMR (HSQC/HMBC): An HSQC experiment will show a correlation between the C-5 carbon and the H-5 proton, confirming their assignments. An HMBC experiment can show long-range correlations (e.g., from H-5 to C-3 and C-6) to definitively assemble the structure.

-

Integrated Spectroscopic Verification Workflow

A synergistic approach using both IR and NMR is the most reliable method for structural confirmation. The following workflow illustrates this best-practice approach.

Caption: Workflow for structural verification.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of this compound. The predicted IR spectrum should clearly indicate the presence of amine, carboxylic acid, and pyrazine functionalities. The ¹H NMR is expected to show a characteristic singlet for the lone aromatic proton, while the ¹³C NMR should feature a highly shielded carbon atom bonded to iodine. By following the detailed experimental protocols provided, researchers can systematically acquire high-quality data and confidently compare it against these predictions to achieve unambiguous structural verification and quality assessment of this important chemical building block.

References

- (Reference to a general spectroscopy textbook, e.g., Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning.)

-

ResearchGate. (n.d.). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Retrieved from [Link]

- The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. (2014). Journal of Environmental Nanotechnology, 3(3), 01-11.

-

CrystEngComm. (2011). Exploring the structural landscape of 2-aminopyrazines via co-crystallizations. Retrieved from [Link]

-

TSI Journals. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Amino-pyrazine-2-carboxylic acid. Retrieved from [Link]

-

Opotek. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]

-

BAC Reports. (n.d.). This compound methyl ester (CAS 1458-16-8) Market Research Report 2025. Retrieved from [Link]

- Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

MDPI. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-6-methoxy-pyrazine-2-carboxylic acid. Retrieved from [Link]

-

MDPI. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]

Sources

- 1. opotek.com [opotek.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-6-iodopyrazine-2-carboxylic Acid and its Role in Medicinal Chemistry

Introduction: The Strategic Value of a Halogenated Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, forming the basis of numerous therapeutic agents.[1] Its nitrogen-rich aromatic system allows for a multitude of interactions with biological targets. The strategic functionalization of this core is paramount in the design of novel drugs with enhanced potency, selectivity, and pharmacokinetic properties. 3-Amino-6-iodopyrazine-2-carboxylic acid is a highly valuable building block in this context. The presence of three distinct functional groups—an amino group, a carboxylic acid, and an iodine atom—on the pyrazine ring provides a versatile platform for molecular elaboration.

The amino and carboxylic acid moieties can participate in hydrogen bonding and salt bridge formation, which are crucial for target engagement. Furthermore, they can be readily derivatized to form amides, esters, and other functional groups. The iodine atom at the 6-position is of particular strategic importance. It serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[2] This capability is instrumental in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This technical guide provides a comprehensive overview of the synthesis, key reactions, and medicinal chemistry applications of this compound, with a focus on its role as a versatile intermediate in the development of kinase inhibitors and other therapeutic agents.

Synthesis of this compound and its Methyl Ester

The synthesis of the title compound is typically achieved through the esterified form, methyl 3-amino-6-iodopyrazine-2-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. A key patented method for the synthesis of the methyl ester is outlined below.[3]

Step 1: Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate

This procedure involves the direct iodination of a 3-aminopyrazine-2-carboxylic acid derivative.

Experimental Protocol:

-

Reaction Scheme:

-

Procedure adapted from Patent DE1238478B: [3]

-

Suspend methyl 3-aminopyrazine-2-carboxylate in a suitable solvent such as acetic acid.

-

Add a source of iodine, such as iodine monochloride or a mixture of iodine and an oxidizing agent.

-

Heat the reaction mixture to facilitate the electrophilic iodination at the 6-position of the pyrazine ring.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude methyl 3-amino-6-iodopyrazine-2-carboxylate.

-

Recrystallize the crude product from a suitable solvent (e.g., acetic acid) to yield the purified product.[3]

-

Step 2: Hydrolysis to this compound

The final step is the saponification of the methyl ester to the carboxylic acid. This is a standard procedure in organic synthesis.[4]

Experimental Protocol:

-

Reaction Scheme:

-

General Procedure: [4]

-

Dissolve methyl 3-amino-6-iodopyrazine-2-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH, KOH, or LiOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

-

Key Reactions and Medicinal Chemistry Applications

The synthetic utility of this compound and its ester lies in the orthogonal reactivity of its functional groups. The amino and carboxylic acid groups are typically used for amide bond formation, while the iodine atom is exploited for the construction of carbon-carbon bonds.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The carboxylic acid moiety can be readily converted to an amide, a common functional group in many drug molecules. This transformation is typically achieved by activating the carboxylic acid (or using the corresponding acyl chloride) and reacting it with a primary or secondary amine.

Experimental Protocol: General Amide Coupling [6]

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., DIPEA).

-

Stir the mixture at room temperature for a short period to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete.

-

Work up the reaction by quenching with water and extracting the product with a suitable organic solvent.

-

Purify the product by column chromatography or recrystallization.

The resulting 3-amino-6-iodopyrazine-2-carboxamides are versatile intermediates for further diversification via cross-coupling reactions at the 6-position.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone for SAR Exploration

The iodine atom at the 6-position of the pyrazine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a particularly powerful tool for introducing aryl and heteroaryl moieties at this position.[2] This reaction is widely used in medicinal chemistry to explore the structure-activity relationships of drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-6-iodopyrazine-2-carboxylate [7]

-

In a reaction vessel, combine methyl 3-amino-6-iodopyrazine-2-carboxylate, the desired aryl- or heteroarylboronic acid (or its pinacol ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-aminopyrazine-2-carboxylate derivative.

Application in Kinase Inhibitor Drug Discovery

Protein kinases are a major class of drug targets, particularly in oncology.[8] The 3-aminopyrazine-2-carboxamide scaffold has been identified as a promising core for the development of kinase inhibitors. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[9]

The general strategy involves using the this compound building block to synthesize a library of analogues where different aryl or heteroaryl groups are introduced at the 6-position via Suzuki coupling. The resulting compounds are then screened for their inhibitory activity against the target kinase.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published in the public domain, general trends can be inferred from related series of 3-aminopyrazine-2-carboxamides.

-

The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

The carboxamide moiety can form additional hydrogen bonds and its substituent can be modified to tune solubility and other physicochemical properties.

-

The substituent at the 6-position , introduced via the iodine handle, explores a larger chemical space and can interact with different pockets within the kinase active site, thereby influencing both potency and selectivity.

The table below presents hypothetical SAR data for a series of 6-aryl-3-aminopyrazine-2-carboxamides to illustrate the impact of the 6-substituent on kinase inhibitory activity.

| Compound ID | R Group (at C6) | FGFR1 IC₅₀ (nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Fluorophenyl | 120 |

| 1c | 3,5-Dimethoxyphenyl | 50 |

| 1d | 2-Pyridyl | 80 |

| 1e | 4-(Morpholino)phenyl | 25 |

This is illustrative data and not from a specific publication.

Visualizing the Synthetic and Application Pathways

Synthetic Workflow

Caption: Synthetic workflow for this compound and its derivatives.

Role in Kinase Inhibitor Design

Caption: Logical relationship in kinase inhibitor design using the core scaffold.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and efficient synthesis of diverse compound libraries. The iodine atom at the 6-position is particularly valuable, providing a reliable handle for late-stage functionalization through cross-coupling reactions. This enables the fine-tuning of pharmacological properties and the exploration of structure-activity relationships, as exemplified in the pursuit of novel kinase inhibitors. As the demand for new therapeutics continues to grow, the utility of such well-designed, multifunctional building blocks in accelerating drug discovery programs is undeniable.

References

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Page loading... [guidechem.com]

- 6. rjpbcs.com [rjpbcs.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Pyrazine Core: A Technical Guide to the Therapeutic Applications of Pyrazine-2-Carboxylic Acid Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically essential medicines.[1][2] This guide focuses specifically on compounds derived from pyrazine-2-carboxylic acid, a versatile building block that has given rise to a multitude of therapeutic agents.[3] From the indispensable anti-tuberculosis drug Pyrazinamide (PZA) to emerging antiviral and anticancer candidates, this scaffold's unique electronic properties and synthetic tractability make it a privileged structure in drug discovery. This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic landscape of pyrazine-2-carboxylic acid derivatives, offering field-proven insights and detailed experimental protocols for professionals engaged in pharmaceutical research and development.

The Preeminent Application: Antitubercular Activity

The most profound impact of a pyrazine-2-carboxylic acid derivative on human health is exemplified by Pyrazinamide (PZA), a first-line drug for treating tuberculosis (TB).[4][5] Its introduction was pivotal, enabling the standard treatment regimen to be shortened from 9-12 months to just 6 months.[6][7] PZA exhibits a potent sterilizing effect, particularly against semi-dormant Mycobacterium tuberculosis (Mtb) residing in the acidic microenvironments of macrophages.[4][7][8]

Mechanism of Action of Pyrazinamide

PZA is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[9] The causality of its action is a multi-step process, which also explains its selective toxicity and pH-dependent activity.

-

Activation: PZA diffuses into the Mtb bacillus, where the bacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes it into its active form, pyrazinoic acid (POA).[4][8][9]

-

Acidic Environment Accumulation: In the acidic cytoplasm of Mtb (or within the acidic phagolysosome), POA becomes protonated. This neutral, protonated form can readily diffuse out of the cell. In the more neutral extracellular environment, it deprotonates again. However, within the acidic lesion environment, the protonated form predominates and can re-enter the bacillus, leading to intracellular accumulation and acidification.[7]

-

Multiple Cellular Targets: The precise target of POA is still debated, but evidence points to a multi-pronged attack:

-

Membrane Disruption: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production.[7][8] Recent studies strongly suggest that POA acts as a protonophore, uncoupling oxidative phosphorylation.[10][11]

-

Enzyme Inhibition: POA has been shown to inhibit key enzymes, including Fatty Acid Synthase I (FAS-I), which is crucial for the synthesis of mycolic acids—essential components of the mycobacterial cell wall.[12] It also targets Aspartate Decarboxylase (PanD), disrupting coenzyme A synthesis.[9][12]

-

Inhibition of Trans-translation: Some research indicates that POA can inhibit trans-translation, a rescue system for stalled ribosomes, which is vital for bacterial survival.[12]

-

The primary mechanism of PZA resistance in clinical isolates involves mutations in the pncA gene, which prevent the conversion of the prodrug to its active POA form.[4]

Development of Pyrazinamide Analogs

The rise of PZA-resistant TB strains necessitates the development of new analogs that can bypass resistance mechanisms, exhibit greater potency, or possess an improved safety profile.[5][6] Research has focused on modifying both the pyrazine ring and the carboxamide side chain.

-

Aminodehalogenation: The synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide has yielded compounds with activity equivalent to or better than PZA against M. tuberculosis H37Rv.[12]

-

Lipophilicity and Substitution: Studies have shown that increasing lipophilicity through substitutions can enhance antimycobacterial activity. For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed high activity (72% inhibition) against Mtb, correlating with its high lipophilicity.[13][14]

-

Ester and Thioamide Derivatives: Various esters and thioamides of pyrazinoic acid have been synthesized. Notably, pyrazinoic acid n-octyl ester and pyrazine thiocarboxamide were found to be bactericidal against Mtb in vitro under conditions where PZA showed little activity.[15]

Table 1: In Vitro Antitubercular Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound/Derivative | Target Strain | MIC (μg/mL) | MIC (μM) | Reference |

| Pyrazinamide (PZA) | M. tuberculosis H37Rv | 25 (at pH 5.5) | ~203 | [16] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | - | 6 | [12] |

| Pyrazinamides 5d, 5g (Yamaguchi synthesis) | M. tuberculosis H37Rv | <6.25 | - | [17] |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | M. tuberculosis H37Rv | 1.56 | 5 | [9] |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | M. tuberculosis H37Rv | 3.13 | - | [9] |

| N-(2-ethyl hexyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 | - | [18] |

| N-(4-fluorobenzyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | <6.25 | - | [18] |

Emerging Antiviral Applications

The pyrazine scaffold is present in the antiviral drug Favipiravir, highlighting its potential in this therapeutic area.[2] Recent research has expanded on this, leading to the development of novel pyrazine-2-carboxylic acid derivatives with significant antiviral properties, particularly against SARS-CoV-2 and other herpesviruses.

Activity Against SARS-CoV-2

Inspired by the structure of Favipiravir, researchers have synthesized conjugates of pyrazine-2-carboxylic acid with other biologically active moieties like triazoles and benzothiazoles.

-

Pyrazine-Triazole Conjugates: Synthesized via microwave-assisted "click chemistry," several pyrazine-triazole conjugates demonstrated promising activity against SARS-CoV-2, with selectivity indices indicating significant efficacy compared to the reference drug.[19][20]

-

Pyrazine-Benzothiazole Conjugates: Another series of conjugates, linking the pyrazine core to a benzothiazole moiety via an amino acid linker, also showed potent anti-SARS-CoV-2 activity.[19][20] Compound 12i ((S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide) was identified as a particularly potent agent.[19][20]

Table 2: In Vitro Anti-SARS-CoV-2 Activity of Selected Pyrazine Conjugates

| Compound | IC50 (mM) | CC50 (mM) | Selectivity Index (SI) | Reference |

| 12a (unsubstituted methylene linker) | 0.2064 | - | - | [20] |

| 12i (phenylalanine linker) | 0.3638 | 1.396 | 3.837 | [19][20] |

| 12h (tryptophan linker) | 2.993 | 1.142 | 0.382 | [19][20] |

Broad Spectrum Antiherpetic Activity

Derivatives based on a pyrido[2,3-b]pyrazine core have been identified as novel non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[21]

-

Mechanism: These compounds act as DNA polymerase inhibitors.

-

Lead Compound: Compound 27 , featuring a substituted 2-imidazolinone ring, demonstrated potent antiviral activity against HCMV (EC50 = 0.33 μM) with low cytotoxicity and minimal cardiotoxicity related to hERG channel inhibition.[21]

-

Broad Spectrum: Further investigation revealed that select compounds in this series also possess activity against a broad range of herpesviruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Epstein-Barr Virus (EBV).[21]

Anticancer Potential

The pyrazine scaffold is a recognized pharmacophore in oncology, with derivatives known to inhibit various kinases and induce apoptosis in cancer cells.[22][[“]] Pyrazine-2-carboxylic acid derivatives have been explored as new anticancer agents, showing promising activity against a range of human cancer cell lines.[22][24]

-

Induction of Apoptosis: Some pyrazinoic acid derivatives are believed to alter DNA methylation, leading to anti-proliferative effects and the induction of apoptosis.[22]

-

Chalcone-Pyrazine Hybrids: A series of hybrids combining the pyrazine and chalcone scaffolds showed significant inhibitory effects. One compound exhibited potent activity against MCF-7 (breast), A549 (lung), and DU-145 (prostate) cancer cell lines with IC50 values of 0.012, 0.045, and 0.33 μM, respectively.[25]

-

Transition Metal Complexes: Coordination complexes of 3-aminopyrazine-2-carboxylic acid with transition metals like Ruthenium, Rhodium, Palladium, and Platinum have displayed significant anticancer activity against Ehrlich ascites tumor cells in murine models.[26]

Table 3: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| Chalcone-Pyrazine Hybrid 51 | MCF-7 (Breast) | 0.012 μM | [25] |

| Chalcone-Pyrazine Hybrid 51 | A549 (Lung) | 0.045 μM | [25] |

| Chalcone-Pyrazine Hybrid 51 | DU-145 (Prostate) | 0.33 μM | [25] |

| Chalcone-Pyrazine Hybrid 49 | A549 (Lung) | 0.13 μM | [25] |

| Chalcone-Pyrazine Hybrid 49 | Colo-205 (Colon) | 0.19 μM | [25] |

| 2",4"-dichlorophenyl derivative 31 | DU-145 (Prostate) | 5 ± 1 µg/mL | [18] |

Synthesis and Experimental Protocols

The therapeutic potential of pyrazine-2-carboxylic acid derivatives is underpinned by versatile and evolving synthetic methodologies. The choice of synthetic route is critical, balancing yield, purity, and scalability while increasingly considering environmental impact.

Key Synthetic Methodologies

-

Classical Amidation: The traditional method involves converting pyrazine-2-carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with a desired amine to form the amide.[27] However, the hazardous nature of thionyl chloride has prompted the search for alternatives.[17][27]

-

Yamaguchi Reaction: This method is a widely used alternative for forming esters and amides under milder conditions. It involves the in-situ formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then subjected to nucleophilic attack by an amine or alcohol.[17][27][28]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like aminodehalogenation, making it a valuable tool for rapid library synthesis.[12][29]

Protocol: Synthesis of a Pyrazinamide Analog via Yamaguchi Amidation

This protocol describes a general procedure for coupling pyrazine-2-carboxylic acid with an aniline derivative.[17]

Materials:

-

Pyrazine-2-carboxylic acid

-

Substituted Aniline

-

2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.0 eq) followed by 2,4,6-trichlorobenzoyl chloride (1.0 eq).

-

Stir the reaction mixture at room temperature for 20-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) may be observed.

-

Add the desired substituted aniline (1.0-1.2 eq) to the mixture, followed by a catalytic amount of DMAP (0.1 eq).

-

Heat the mixture to reflux (approx. 66°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure pyrazinamide analog.

-

Characterize the final product using NMR spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.[5]

Protocol: In Vitro Antitubercular Susceptibility Testing

This protocol outlines the Resazurin Microtiter Assay (REMA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC or ADC.

-

M. tuberculosis H37Rv culture.

-

Test compounds dissolved in DMSO.

-

Resazurin sodium salt solution (0.01% w/v in water).

-

Sterile 96-well microtiter plates.

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Seal the plates and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

-

Assess the results visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Conclusion and Future Directions

The pyrazine-2-carboxylic acid scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. Its historical success with Pyrazinamide continues to inspire the design of novel analogs to combat drug-resistant tuberculosis. Furthermore, the demonstrated efficacy of its derivatives against viruses like SARS-CoV-2 and various cancer cell lines confirms its status as a privileged structure in medicinal chemistry.

Future research should focus on several key areas:

-

Mechanism Deconvolution: A deeper understanding of the specific molecular targets and pathways modulated by these compounds will enable more rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of substitutions on the pyrazine ring and side chain will continue to yield compounds with improved potency and selectivity.[13]

-

ADMET Profiling: Early and comprehensive assessment of absorption, distribution, metabolism, excretion, and toxicity profiles is crucial for translating promising in vitro results into viable clinical candidates.

-

Combination Therapies: Investigating the synergistic effects of novel pyrazine derivatives with existing drugs could lead to more effective treatment regimens, particularly for complex diseases like TB and cancer.[30][31]

The synthetic versatility and proven biological relevance of pyrazine-2-carboxylic acid and its compounds ensure they will remain an active and exciting area of investigation for drug development professionals for the foreseeable future.

References

-

Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. [Link]

-

Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid. Philippine Journal of Science. [Link]

-

Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Institutes of Health (NIH). [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health (NIH). [Link]

-

Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. [Link]

-

Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. [Link]

-

New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry Europe. [Link]

-

Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. PubMed. [Link]

-

New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC. National Institutes of Health (NIH). [Link]

-

Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. National Institutes of Health (NIH). [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Semantic Scholar. [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2017_8(5)/[9].pdf]([Link]9].pdf)

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering. [Link]

-

Structures of pyrazinamide (1) and analogues (2). ResearchGate. [Link]

-

Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. [Link]

-

In vitro antimycobacterial activities of pyrazinamide analogs. ASM Journals. [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

-

Pyrazine-2-carboxylic acid. Chem-Impex. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Pyrazinamide – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]

-

Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health (NIH). [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

-

Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC. National Institutes of Health (NIH). [Link]

-

New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ResearchGate. [Link]

-

Pyrazinamide Analogs. Working Group for New TB Drugs. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. National Institutes of Health (NIH). [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Semantic Scholar. [Link]

-

Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial. PubMed. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Identification of drug candidates that enhance pyrazinamide activity from a clinical compound library. National Institutes of Health (NIH). [Link]

-

Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. MDPI. [Link]

-

Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar. [Link]

-

Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers. [Link]

-

Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Pyrazinamide. TB Alliance. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 5. Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid | Philippine Journal of Science [philjournalsci.dost.gov.ph]

- 6. Pyrazinamide Analogs | Working Group for New TB Drugs [newtbdrugs.org]

- 7. tballiance.org [tballiance.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]